1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a benzyl group at the N1 position and a formyl group at the C3 position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive indole and azaindole derivatives. The compound is synthesized via N1-alkylation of 1H-pyrrolo[2,3-b]pyridine precursors using benzyl bromide under basic conditions .
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-13-10-17(9-12-5-2-1-3-6-12)15-14(13)7-4-8-16-15/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDGBIJCCYTIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare pyrrolopyridine derivatives . These methods typically involve the use of starting materials such as substituted anilines and ketones, followed by cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reduction: 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and survival . By inhibiting FGFRs, this compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives
Key Observations :
Comparison :
- The benzyl derivative is synthesized via straightforward alkylation, whereas bromo or aryl-substituted analogs require additional steps (e.g., cross-coupling or formylation).
- Tosyl protection (e.g., in 5-(3,4-dimethoxyphenyl)-1-tosyl derivative) improves stability during functionalization but necessitates deprotection for biological assays .
Physicochemical Properties
Table 3: Solubility and Pharmacokinetic Considerations
Key Insights :
- The benzyl group reduces aqueous solubility compared to smaller alkyl chains (e.g., ethyl), mirroring trends observed in thieno[2,3-b]pyridines .
- Nitrogen substitution in pyrrolo[2,3-b]pyridines (vs. sulfur in thieno analogs) marginally improves solubility but still necessitates formulation optimization .
Table 4: Reported Bioactivity of Selected Derivatives
Biological Activity
1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring fused to a pyrrole ring, with a benzyl group attached to the nitrogen atom and an aldehyde group at the 3-position of the pyridine ring. Its molecular formula is and it has a low molecular weight which may enhance its bioavailability in therapeutic applications.
Target Interaction:
The primary target of this compound is the FGFR family (FGFR1, FGFR2, and FGFR3). The compound interacts with these receptors by forming hydrogen bonds with specific amino acids in the hinge region, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival .
Biochemical Pathways:
Upon binding to FGFRs, the compound induces significant cellular effects including:
- Inhibition of Cell Proliferation: In vitro studies have demonstrated that it effectively inhibits the proliferation of breast cancer 4T1 cells.
- Induction of Apoptosis: The compound has been shown to promote apoptosis in cancer cells through its action on FGFR signaling pathways .
In Vitro Studies
Recent studies have highlighted the efficacy of this compound in various cancer models. For instance:
- Proliferation Inhibition: The compound exhibited IC50 values against FGFRs ranging from 7 nM to 712 nM across different receptor subtypes. Notably, it inhibited breast cancer cell lines significantly while also affecting their migration and invasion capabilities .
Case Studies
A notable case study involved the evaluation of several derivatives of this compound. Among these derivatives, compound 4h showed pronounced anti-proliferative effects with IC50 values indicating strong inhibitory activity against FGFRs. This suggests that modifications to the core structure can enhance biological activity and selectivity for specific targets .
Comparison with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Lacks benzyl and aldehyde groups | Less complex; potentially less bioactive |
| 1-Benzyl-1H-pyrrolo[2,3-b]pyridine | Similar structure but without aldehyde | Moderate activity; structure-dependent |
| 4h (Derivative) | Enhanced modifications for improved activity | Potent FGFR inhibitor; significant apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
